An In-Depth Technical Guide to the Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We will delve into the strategic considerations behind viable synthetic routes, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Tetrahydropyranone Scaffold
The tetrahydropyran motif is a privileged scaffold found in a vast array of natural products and pharmaceuticals, owing to its favorable physicochemical properties and ability to engage in specific biological interactions. The 4-oxotetrahydropyran-2-carboxylate substructure, in particular, offers multiple points for chemical diversification, making it an attractive starting material for the synthesis of complex molecular architectures and compound libraries for drug screening. Its utility is underscored by its incorporation into molecules targeting a range of diseases.
Strategic Synthesis Pathways
The synthesis of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate can be approached through several strategic disconnections. This guide will focus on the most practical and well-documented approaches, providing a critical analysis of each.
Pathway 1: Two-Step Synthesis via a Pyran-4-one Intermediate
A robust and frequently employed method involves a two-step sequence: the initial construction of an unsaturated pyran-4-one precursor, followed by a selective reduction.
Step 1: Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate
The precursor, ethyl 4H-pyran-4-one-2-carboxylate, can be synthesized from chelidonic acid. This synthesis involves a base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis of the resulting diester and subsequent thermal decarboxylation. In some instances, incomplete hydrolysis of the intermediate diester can lead to the formation of the monoester, which upon decarboxylation, directly yields ethyl 4H-pyran-4-one-2-carboxylate.
Experimental Protocol: Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate
-
Reagents and Equipment:
-
Sodium metal
-
Absolute ethanol
-
Acetone
-
Diethyl oxalate
-
Concentrated Hydrochloric Acid
-
Copper powder
-
1,10-Phenanthroline
-
Tetralin
-
Standard laboratory glassware for reflux and distillation
-
Kugelrohr distillation apparatus
-
-
Procedure:
-
Prepare sodium ethoxide by cautiously dissolving sodium (6.44 g, 280 mmol) in absolute ethanol (160 mL).
-
To the cooled sodium ethoxide solution, add a mixture of acetone (8.12 g, 140 mmol) and diethyl oxalate (42.0 g, 287 mmol).
-
After the initial reaction subsides, reflux the mixture for 2 hours.
-
Neutralize the reaction mixture with concentrated hydrochloric acid.
-
Filter the precipitated solid diester and hydrolyze by boiling with concentrated HCl (45 mL) for 20 hours to yield crude chelidonic acid, which may be contaminated with the monoester.
-
Subject the crude product to decarboxylation using copper powder and 1,10-phenanthroline in boiling tetralin.
-
Extract the product and purify by Kugelrohr distillation. The desired ethyl 4H-pyran-4-one-2-carboxylate will distill at 170-180 °C under a pressure of 20 mmHg.
-
-
Characterization Data for Ethyl 4H-Pyran-4-one-2-carboxylate:
-
Appearance: Colorless crystals.
-
Melting Point: 96-97 °C.
-
1H NMR (CDCl3): δ 7.83 (d, J=5.7 Hz, 1H), 7.11 (d, J=2.4 Hz, 1H), 6.44 (dd, J=5.7, 2.4 Hz, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.41 (t, J=7.2 Hz, 3H).
-
13C NMR (CDCl3): δ 178.4, 159.7, 155.2, 152.8, 119.9, 118.4, 62.9, 13.9.
-
Step 2: Selective Reduction to Ethyl 4-Oxotetrahydro-2H-pyran-2-carboxylate
The second step involves the reduction of the α,β-unsaturated ketone within the pyran-4-one ring system to a saturated ketone. This transformation requires a reagent that can selectively reduce the carbon-carbon double bond conjugated to the ketone without affecting the ester functionality or the ketone itself. Catalytic hydrogenation is a primary candidate for this transformation.
Experimental Protocol: Catalytic Hydrogenation of Ethyl 4H-Pyran-4-one-2-carboxylate
-
Reagents and Equipment:
-
Ethyl 4H-pyran-4-one-2-carboxylate
-
Palladium on carbon (5% or 10% w/w)
-
Ethyl acetate or ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Standard reaction flask and stirring apparatus
-
-
Procedure:
-
Dissolve ethyl 4H-pyran-4-one-2-carboxylate (1.0 g, 5.95 mmol) in ethyl acetate (20 mL).
-
Add palladium on carbon (10% w/w, 100 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate.
-
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H12O4 | |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Solid | |
| Boiling Point | 84 °C @ 0.04 Torr | |
| CAS Number | 287193-07-1 |
Visualization of the Two-Step Synthesis Pathway
Caption: Two-step synthesis of the target molecule.
Alternative Pathway: Intramolecular Oxa-Michael Addition
An alternative and convergent approach to the tetrahydropyran-4-one core is through an intramolecular oxa-Michael addition. This strategy involves the cyclization of a suitably functionalized acyclic precursor. While a direct synthesis of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate via this method is not extensively documented, the principles of this reaction are well-established for the formation of substituted tetrahydropyran-4-ones.
The general strategy would involve the synthesis of a δ-hydroxy-α,β-unsaturated ester. The hydroxyl group would then add to the β-position of the unsaturated ester in a conjugate fashion, leading to the formation of the six-membered ring. This cyclization can be catalyzed by either acid or base.
Visualization of the Intramolecular Oxa-Michael Addition
Caption: General intramolecular oxa-Michael addition.
Conceptual Pathway: Dieckmann Condensation
The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters from acyclic diesters. A retrosynthetic analysis of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate suggests that it could potentially be formed via an intramolecular condensation of a diester containing an ether linkage.
A plausible precursor for this reaction would be a diester of the structure Ethyl O-(2-ethoxycarbonylethyl)glycolate. In the presence of a strong base, such as sodium ethoxide, an enolate would be generated at the α-position to one of the ester groups. This enolate would then attack the carbonyl of the other ester group, leading to the formation of the six-membered ring after elimination of an ethoxide ion. While a patent describes a similar approach for the synthesis of the 3-carboxylate isomer, the application to the 2-carboxylate isomer would require further investigation.
Visualization of the Dieckmann Condensation Pathway
Caption: Conceptual Dieckmann condensation route.
Safety and Handling
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere.
-
Strong acids and bases: Corrosive. Handle with care and appropriate containment.
-
Organic solvents: Flammable and may be toxic. Avoid inhalation and skin contact.
-
Palladium on carbon: Flammable catalyst, especially when dry and in the presence of hydrogen. Handle with care.
-
Hydrogen gas: Highly flammable. Ensure proper grounding of equipment and avoid sources of ignition.
Conclusion and Future Perspectives
The synthesis of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is most reliably achieved through a two-step process involving the synthesis of ethyl 4H-pyran-4-one-2-carboxylate followed by catalytic hydrogenation. This method is well-documented and utilizes readily available starting materials. Alternative strategies, such as the intramolecular oxa-Michael addition and the Dieckmann condensation, offer intriguing possibilities for more convergent syntheses and are worthy of further exploration and optimization for this specific target. The continued development of efficient and scalable routes to this and other substituted tetrahydropyranones will undoubtedly fuel advancements in medicinal chemistry and the discovery of new therapeutic agents.
References
-
A short and flexible route to tetrahydropyran-4-ones via conjugated nitrile oxides cycloaddition and oxa-Michael cyclization: a concise diastereoselective total synthesis of (±)-diospongin A. Chemical Communications (RSC Publishing). Available at: [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. Available at: [Link]
-
Dieckmann condensation. Grokipedia. Available at: [Link]
-
Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. J-Stage. Available at: [Link]
-
Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. ACS Publications. Available at: [Link]
-
Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. ResearchGate. Available at: [Link]
-
How can a ketone be enantioselectively reduced, in the presence of an ester? Chemistry Stack Exchange. Available at: [Link]
-
Dieckmann condensation. Wikipedia. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. Available at: [Link]
-
Dieckmann condensation. Purechemistry. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Oxa-Michael Addition catalyzed by Quinidine Derivative. Buchler GmbH. Available at: [Link]
-
The Intramolecular Oxa-Michael Reaction for. Amanote Research. Available at: [Link]
- Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Google Patents.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. ResearchGate. Available at: [https://www.researchgate.net/publication/280922896_Progress_on_reduction_of_carboxylic_acid_and_its_derivatives_via_the_nabh_4_system]([Link]
